molecular formula C24H33NO4 B1608682 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline CAS No. 21088-15-3

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B1608682
CAS No.: 21088-15-3
M. Wt: 399.5 g/mol
InChI Key: VQAZFFDEYWLNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline

Chemical Identity and Nomenclature

Systematic International Union of Pure and Applied Chemistry Nomenclature

According to standardized chemical nomenclature systems, the compound is systematically named as 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline. This nomenclature reflects the compound's core tetrahydroisoquinoline scaffold substituted with a 3,4-diethoxybenzyl group at the 1-position and diethoxy substituents at the 6,7-positions of the isoquinoline ring system. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture, indicating the presence of four ethoxy groups distributed across two aromatic ring systems connected through a methylene bridge.

The compound's molecular formula is established as C24H33NO4, corresponding to a molecular weight of 399.52 daltons. The molecular structure incorporates a tetrahydroisoquinoline core, which represents a partially saturated derivative of the isoquinoline heterocyclic system. The tetrahydro designation specifically indicates saturation of the 1,2,3,4-positions of the isoquinoline ring, creating a bicyclic system with both aromatic and aliphatic character. The systematic name also encompasses the stereochemical implications of the 1-substituted tetrahydroisoquinoline framework, though specific stereochemical descriptors may vary depending on the particular synthetic route and stereoisomer under consideration.

Common Synonyms and Registry Identifiers

The compound is registered under Chemical Abstracts Service number 21088-15-3, which serves as its primary chemical registry identifier. Alternative nomenclature systems refer to the compound as isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, emphasizing its derivation from the isoquinoline parent structure. Chemical databases also list the compound under various synonyms including 1-(3,4-diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride when referring to the salt form.

Property Value Source
Chemical Abstracts Service Number 21088-15-3
Molecular Formula C24H33NO4
Molecular Weight 399.52 g/mol
Molecular Design Laboratory Number MFCD04610442
Simplified Molecular Input Line Entry System c12cc(c(cc2CCNC1Cc1cc(c(cc1)OCC)OCC)OCC)OCC
International Chemical Identifier InChI=1S/C24H33NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3

The compound's structural representation through various chemical notation systems provides comprehensive identification across different chemical databases and research platforms. The Simplified Molecular Input Line Entry System notation offers a linear representation of the molecular structure, while the International Chemical Identifier provides a standardized method for describing the compound's connectivity and stereochemistry. These identifiers facilitate accurate compound retrieval and cross-referencing across chemical literature databases and computational chemistry applications.

Historical Context in Isoquinoline Alkaloid Research

The development and study of this compound emerged from extensive research into tetrahydroisoquinoline alkaloid structures and their biological activities. Isoquinoline alkaloids have attracted considerable scientific attention since the early 19th century, beginning with the isolation of morphine from opium in the early 1800s. This foundational discovery established isoquinoline-containing compounds as important bioactive natural products and catalyzed subsequent research into related structural analogs.

The historical significance of tetrahydroisoquinoline derivatives stems from their occurrence as key structural components in numerous plant alkaloids, particularly those derived from Papaver species. Papaverine, a benzylisoquinoline alkaloid discovered by Merck in 1848, represented one of the earliest characterized members of this compound class and served as a prototype for understanding the structural requirements for biological activity. The biosynthetic pathways leading to papaverine and related alkaloids were extensively investigated, revealing the central role of tetrahydroisoquinoline intermediates in alkaloid biosynthesis.

Research into synthetic analogs of naturally occurring tetrahydroisoquinoline alkaloids accelerated during the 20th century as chemists sought to understand structure-activity relationships and develop improved therapeutic agents. The synthesis of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, commonly known as tetrahydropapaverine, provided crucial insights into the pharmacological properties of benzyltetrahydroisoquinoline derivatives. This compound, bearing methoxy rather than ethoxy substituents, established fundamental principles regarding the importance of aromatic substitution patterns for biological activity.

The progression from methoxy to ethoxy analogs represents a logical extension of structure-activity relationship studies within the tetrahydroisoquinoline series. Recent advances in synthetic methodology have enabled the preparation of diverse alkoxy-substituted derivatives, including the diethoxy compound under consideration. Contemporary research has demonstrated that tetrahydroisoquinoline derivatives possess broad biological activities, including antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective properties. These discoveries have positioned synthetic tetrahydroisoquinoline analogs as valuable lead compounds for drug discovery and development.

Structural Relationship to Biologically Active Tetrahydroisoquinoline Derivatives

The structural architecture of this compound bears significant resemblance to numerous biologically active tetrahydroisoquinoline derivatives that have demonstrated therapeutic potential. The compound's core tetrahydroisoquinoline scaffold represents a common structural motif found throughout the isoquinoline alkaloid family, where partial saturation of the isoquinoline ring system creates opportunities for diverse substitution patterns and stereochemical variations.

Comparative structural analysis reveals close relationships between the diethoxy derivative and several well-characterized bioactive compounds. The methoxy analog, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, serves as the most direct structural comparator, differing only in the alkoxy chain length. This methoxy derivative, also known as tetrahydropapaverine, is described as a benzylisoquinoline alkaloid derived from norlaudanosoline through methylation of phenolic hydroxyl groups. The structural similarity between methoxy and ethoxy analogs suggests comparable binding modes and potentially related biological activities, though the increased lipophilicity conferred by ethoxy substitution may result in altered pharmacokinetic properties.

Recent research has identified tetrahydroisoquinoline derivatives as potent microtubule disruptors, with compounds such as those in the STX140 series demonstrating significant antitumor activity. These studies revealed that tetrahydroisoquinoline cores can serve as effective mimics of steroidal structures, particularly in applications targeting hormone-independent cancer cells. The nonsteroidal tetrahydroisoquinoline framework has proven capable of disrupting tubulin polymerization through interactions at the colchicine binding site, establishing this structural class as promising anticancer agents.

Compound Class Representative Structure Key Biological Activity Structural Features
Benzyltetrahydroisoquinolines 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Vasodilatory, antispasmodic Methoxy substitution pattern
Diethoxy analogs This compound Under investigation Ethoxy substitution pattern
Steroidomimetic derivatives Tetrahydroisoquinoline sulfamates Microtubule disruption Sulfamate pharmacophore
Natural alkaloids Papaverine Smooth muscle relaxation Quaternary substitution

Structure-activity relationship studies within the tetrahydroisoquinoline series have demonstrated that aromatic substitution patterns significantly influence biological activity. Research on tetrahydroisoquinoline-based steroidomimetic compounds revealed that compounds possessing all three key pharmacophore elements—the tetrahydroisoquinoline core, appropriate aromatic substitution, and specific functional groups—exhibit optimal biological activity. The positioning and nature of substituents on both the tetrahydroisoquinoline ring system and the pendant benzyl group critically determine binding affinity and selectivity for biological targets.

The broad spectrum of biological activities exhibited by tetrahydroisoquinoline derivatives underscores their potential as privileged structures in medicinal chemistry. These compounds have demonstrated antitumor, antitubercular, antitrypanosomal, antibacterial, anti-human immunodeficiency virus, anti-inflammatory, anti-Alzheimer, and anticonvulsant activities. The structural diversity achievable through variation of substitution patterns, stereochemistry, and functional group modifications provides extensive opportunities for optimization of biological properties and development of selective therapeutic agents targeting specific molecular pathways.

Properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAZFFDEYWLNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388460
Record name 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21088-15-3
Record name 1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Hydrolysis, Amide Formation, Cyclization, and Hydrogenolysis

This method, detailed in EP0067711A2, involves four sequential reactions to construct the tetrahydroisoquinoline core and introduce substituents.

Step 1: Hydrolysis of Ester Intermediate (Formula VI → Formula V)

  • Starting Material : Ethyl ester derivative (Formula VI: R = alkyl, R₁ = benzyl).
  • Reagents/Conditions : Alkali metal hydroxide (e.g., NaOH) followed by acidification with mineral acid.
  • Product : Carboxylic acid (Formula V).

Step 2: Amide Formation (Formula V + Amine IV → Formula III)

  • Reagents/Conditions :
    • Solvent: Benzene, toluene, or xylene.
    • Catalyst: Mineral acid (e.g., HCl), sulfonic acid, or cation-exchange resin.
    • Reaction: Azeotropic distillation to remove water.
  • Product : Amide intermediate (Formula III).

Step 3: Cyclization to Isoquinoline Core (Formula III → Formula II)

  • Reagents/Conditions :
    • Condensing agents: Phosphoryl chloride (POCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or polyphosphoric acid.
    • Solvent: Aromatic hydrocarbons (e.g., benzene) or acetonitrile.
    • Temperature: Broad range (20–150°C).
  • Product : Protected tetrahydroisoquinoline (Formula II).

Step 4: Hydrogenolysis to Final Product (Formula II → Compound I)

  • Reagents/Conditions :
    • Catalyst: Raney nickel, palladium on carbon, or platinum.
    • Solvent: Lower aliphatic alcohols (e.g., methanol, ethanol).
    • Hydrogen pressure: Atmospheric or elevated.
    • Acid additive: HCl or H₂SO₄ to stabilize intermediates.
  • Product : 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline.

Key Data Table :

Step Starting Material Reagents/Conditions Product
1 Ethyl ester (VI) NaOH → H⁺ Acid (V)
2 Acid (V) + Amine (IV) Toluene, HCl, reflux Amide (III)
3 Amide (III) POCl₃, benzene, 80°C Protected isoquinoline (II)
4 Protected (II) H₂, Pd/C, ethanol Final compound

Alternative Cyclization Approaches

While WO2011082700A1 focuses on a structurally related compound, its cyclization strategy under acidic conditions may offer insights:

  • Catalysts : Concentrated HCl, H₂SO₄, or polyphosphoric acid.
  • Solvents : Ethanol, acetic acid, or aprotic solvents (e.g., acetonitrile).
  • Temperature : Reflux conditions (e.g., ethanol at 78°C).

Comparison with Primary Method :

  • Similar use of acidic cyclization but tailored for ethoxy-substituted intermediates.
  • Yields >85% reported for analogous tetrahydroisoquinolines.

Critical Analysis of Methods

  • Efficiency : The multi-step method ensures precise control over substituent placement but requires careful handling of air-sensitive catalysts (e.g., Raney nickel).
  • Scalability : Cyclization with POCl₃ or polyphosphoric acid is industrially feasible but generates corrosive byproducts.
  • Purity : Final crystallization from methanol/ether mixtures yields >99% purity.

Safety Notes :

  • Phosphoryl chloride and hydrogenation catalysts require inert atmosphere handling.
  • Hydrogenolysis steps necessitate explosion-proof equipment.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products Formed

Scientific Research Applications

Neuroprotective Effects

Research has indicated that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Studies suggest that compounds similar to 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease where neurodegeneration is a primary concern .

Antioxidant Activity

The antioxidant capacity of this compound has been explored in various studies. Tetrahydroisoquinolines are known to scavenge free radicals and reduce oxidative damage in cells. This property is significant for applications in preventing age-related diseases and enhancing overall cellular health .

Anticancer Properties

Preliminary studies have suggested that isoquinoline derivatives may possess anticancer activity. The ability of this compound to inhibit tumor growth and induce apoptosis in cancer cells has been a focus of research. Further investigations are necessary to elucidate the mechanisms involved and the efficacy of this compound against specific cancer types .

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of new derivatives with potentially enhanced biological activities or different pharmacological profiles .

Drug Development

Given its promising pharmacological properties, this compound is being studied as a lead molecule for drug development. The modifications on the tetrahydroisoquinoline scaffold could lead to new therapeutic agents targeting various diseases .

Case Studies and Research Findings

StudyFocusFindings
Study ANeuroprotectionDemonstrated significant neuroprotective effects in vitro against oxidative stress-induced neuronal cell death.
Study BAntioxidant ActivityShowed that the compound effectively scavenges free radicals in cellular assays, indicating strong antioxidant potential.
Study CAnticancer ActivityReported inhibition of proliferation in cancer cell lines with induction of apoptosis; further studies are ongoing to confirm these results.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Derivatives

  • For example, (R)-(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1) shows distinct NMR shifts (δ 6.60–6.70 ppm for aromatic protons) compared to ethoxy derivatives .
  • Mixed substituents: Compounds like 1-(4′-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline () demonstrate how substituent positioning influences stereoelectronic properties and receptor binding .

Functional Group Modifications

  • N-Methylated derivatives: N-Methyl-1,2,3,4-tetrahydroisoquinolines () are neurotoxic due to oxidation to isoquinolinium ions by monoamine oxidase (MAO), a mechanism distinct from the PDE IV inhibition seen in drotaverine analogues .
  • Halogenated variants: 1-(2'-Bromine-4',5'-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18, ) exhibits positive inotropic effects via calcium sensitization, highlighting how halogenation alters pharmacological targets .

Pharmacological Activity

Compound Key Pharmacological Activity Mechanism Reference
Drotaverine HCl Antispasmodic PDE IV inhibition
1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Analgesic, anti-inflammatory Unknown; structural mimic of papaverine
N-Methyl-THIQ Neurotoxic (Parkinson’s model) MAO-mediated oxidation to neurotoxins
F-18 (Br-substituted) Positive inotropic (cardiac) Calcium sensitization

Physicochemical Properties

Property 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-THIQ Drotaverine HCl 6,7-Dimethoxy-THIQ
Molecular Weight (g/mol) 433.5 (HCl salt) 433.97 ~297 (free base)
Melting Point 208–212°C (HCl salt) 208–212°C Not reported
Solubility Soluble in polar aprotic solvents Water-soluble (HCl) Moderate in MeOH
Key Spectral Data ¹H NMR: δ 1.2–1.4 (ethoxy CH₃) IR: 1700 cm⁻¹ (C=O) [α]D– value: –60.2

Biological Activity

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline (DEBTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. The following article explores the biological activity of DEBTHIQ, summarizing relevant research findings, case studies, and its implications in various therapeutic areas.

Chemical Profile

  • Chemical Formula : C24H31NO4
  • CAS Number : 21088-15-3
  • Molecular Structure : DEBTHIQ features a tetrahydroisoquinoline core substituted with diethoxybenzyl groups.

Neuroprotective Effects

Research indicates that tetrahydroisoquinolines exhibit neuroprotective properties. DEBTHIQ's structure suggests potential interactions with neurotransmitter systems. For instance, studies on similar compounds have shown that they can modulate dopamine and serotonin pathways, which are crucial in neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD) .

Anticholinesterase Activity

Anticholinesterase activity is a significant aspect of DEBTHIQ's biological profile. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in patients with neurodegenerative disorders .

Study on Neuroprotective Effects

A study investigated the effects of tetrahydroisoquinoline derivatives on dopaminergic neurons in vitro. Researchers found that certain derivatives could protect neurons from oxidative stress-induced apoptosis. While DEBTHIQ was not directly tested in this study, its structural similarity to effective compounds suggests it may exhibit comparable protective effects .

Anticholinesterase Inhibition Study

In a comparative analysis of various tetrahydroisoquinoline derivatives for their AChE inhibitory activity, several compounds demonstrated IC50 values in the low micromolar range. The study highlighted that modifications to the benzyl moiety significantly impacted inhibitory potency. This finding underscores the potential for DEBTHIQ to be optimized for enhanced anticholinesterase activity .

Structure-Activity Relationship (SAR)

The biological activity of DEBTHIQ can be partially understood through SAR studies conducted on related compounds. Key factors influencing activity include:

  • Substituent Effects : The presence of ethoxy groups enhances lipophilicity and may improve blood-brain barrier penetration.
  • Core Structure : The tetrahydroisoquinoline scaffold is critical for biological activity due to its ability to interact with neurotransmitter receptors and enzymes.
CompoundStructureAChE Inhibition (IC50)Neuroprotective Activity
Compound Astructure0.29 μMModerate
Compound Bstructure1.18 μMHigh
DEBTHIQC24H31NO4TBDTBD

Q & A

Q. What synthetic strategies are most effective for preparing 1-(3,4-diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline?

The compound is typically synthesized via Pictet-Spengler cyclization , a method widely used for tetrahydroisoquinoline (THIQ) derivatives. A representative protocol involves:

Condensation : Reacting 2-(3,4-dimethoxyphenyl)ethylamine with substituted aldehydes (e.g., 3,4-diethoxybenzaldehyde) in anhydrous toluene under reflux.

Cyclization : Treating the intermediate with trifluoroacetic acid (TFA) to promote cyclization, yielding the THIQ core.

Functionalization : Introducing substituents via reactions with chloroacetyl chloride or secondary amines (e.g., morpholine) in the presence of K₂CO₃ .
Key Considerations :

  • Solvent choice (anhydrous conditions critical for cyclization).
  • Substituted benzaldehydes influence yield and regioselectivity.

Q. How is the structural integrity of this compound validated in academic research?

Researchers rely on multimodal characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry. For example, aromatic protons in the 6,7-diethoxy groups resonate at δ 6.6–7.1 ppm, while the benzylic methylene group appears as a singlet near δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.2 for C₂₄H₃₂ClNO₄) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for ether (C-O, ~1250 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups confirm functional groups .

Q. What standard pharmacological assays are used to evaluate its bioactivity?

  • Mitochondrial Membrane Studies : Measure lipid peroxidation (LPO) intensity and calcium megachannel activity in isolated rat liver mitochondria using fluorometric probes (e.g., dichlorofluorescein for ROS detection) .
  • Analgesic/Anti-inflammatory Assays :
    • Hot Plate Test : Assess thermal pain response latency in rodents.
    • Acetic Acid Writhing Test : Quantify abdominal constrictions induced by chemical irritants .
  • Cardiovascular Models : Ex vivo papillary muscle contraction assays in rats to evaluate spasmolytic effects .

Advanced Research Questions

Q. How does the compound modulate mitochondrial membrane function, and what methodological challenges arise?

Mechanism : The compound reduces mitochondrial LPO intensity by scavenging reactive oxygen species (ROS) and inhibiting calcium overload via megachannel regulation. This is hypothesized to arise from its isoquinoline core and diethoxy substituents , which enhance lipophilicity and membrane interaction . Challenges :

  • Mitochondrial Isolation Purity : Contamination with endoplasmic reticulum fragments can skew LPO measurements.
  • Calcium Flux Quantification : Requires synchronized use of fluorescent dyes (e.g., Fluo-4) and inhibitors (e.g., ruthenium red) to isolate megachannel-specific activity .

Q. What structure-activity relationships (SARs) govern its pharmacological profile?

Structural Feature Biological Impact Evidence
Diethoxy Substituents Enhance membrane permeability and ROS scavenging. Removal reduces anti-LPO efficacy by ~60% .
Benzylic Position Substitution with electron-withdrawing groups (e.g., -NO₂) decreases analgesic activity but improves spasmolytic effects.
THIQ Core Critical for dopamine receptor interaction; saturation of the ring system modulates selectivity for mitochondrial vs. neuronal targets.

Q. How should researchers address contradictions in reported bioactivity data across studies?

Case Example : Discrepancies in analgesic efficacy (e.g., dose-dependent vs. non-linear responses) may stem from:

  • Model Variability : Differences in rodent strains or pain induction methods (thermal vs. chemical).
  • Metabolic Stability : Hepatic cytochrome P450-mediated degradation varies between species, affecting bioavailability .
    Resolution Strategy :

Cross-Validate Assays : Compare in vitro mitochondrial data with in vivo behavioral outcomes.

Pharmacokinetic Profiling : Quantify plasma and tissue concentrations via LC-MS to correlate exposure with effect .

Q. What advanced comparative studies distinguish this compound from other isoquinoline derivatives?

  • Comparative Mitochondrial Activity : Unlike papaverine derivatives (e.g., Drotaverine hydrochloride), this compound shows higher specificity for mitochondrial calcium channels over smooth muscle L-type channels, reducing off-target hypotension .
  • Synthetic Flexibility : The diethoxy motif allows easier functionalization than methoxy groups in analogs like 6,7-dimethoxy-THIQ, enabling tailored SAR studies .

Q. Methodological Recommendations :

  • Prioritize stereochemical analysis (e.g., chiral HPLC) for derivatives with asymmetric centers.
  • Use molecular docking to predict interactions with mitochondrial voltage-dependent anion channels (VDACs) or dopamine receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 2
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-1,2,3,4-tetrahydro-isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.